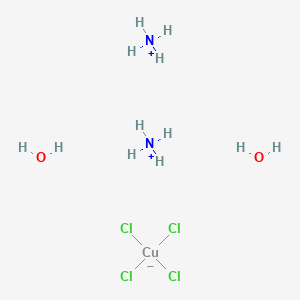

Ammonium tetrachlorocuprate(II) dihydrate

描述

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH4)2CuCl4·2H2O, is a coordination compound consisting of ammonium ions and tetrachlorocuprate(II) anions. It is known for its distinctive blue crystalline appearance and is used in various chemical applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions

Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving copper(II) chloride in water, followed by the addition of ammonium chloride. The solution is then heated to facilitate the reaction, and upon cooling, the compound crystallizes out of the solution .

Industrial Production Methods

In industrial settings, this compound is produced by crystallization from an aqueous solution with a pH range of 0.0-5.0. This solution is obtained by adding ammonia or hydrochloric acid to a spent solution from the etching of printed circuit boards, which contains copper(II) chloride and ammonium salts. The crystallized product is then separated, washed, and dried .

化学反应分析

Types of Reactions

Ammonium tetrachlorocuprate(II) dihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where copper(II) is reduced to copper(I) or oxidized to copper(III).

Substitution Reactions: The chloride ligands in the compound can be substituted by other ligands such as ammonia or water molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrochloric acid, and other chloride salts. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with ammonia can produce tetraamminecopper(II) complexes, while reactions with other chloride salts can yield different copper chloride compounds .

科学研究应用

Ammonium tetrachlorocuprate(II) dihydrate has several scientific research applications:

作用机制

The mechanism of action of ammonium tetrachlorocuprate(II) dihydrate involves its ability to interact with various molecular targets through coordination chemistry. The copper(II) ion can form complexes with different ligands, influencing various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

相似化合物的比较

Ammonium tetrachlorocuprate(II) dihydrate can be compared with other similar compounds such as:

Ammonium tetrachloroplatinate(II): Similar in structure but contains platinum instead of copper.

Ammonium tetrachloropalladate(II): Contains palladium and is used in different catalytic applications.

Ammonium molybdate tetrahydrate: Contains molybdenum and is used in different industrial and research applications.

These compounds share similarities in their coordination chemistry but differ in their specific metal centers and applications, highlighting the uniqueness of this compound in its specific uses and properties .

生物活性

Ammonium tetrachlorocuprate(II) dihydrate, a coordination compound featuring copper in its +2 oxidation state, has garnered attention for its biological activity, particularly in the context of copper's role in biological systems. This article delves into the compound's biological implications, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

This compound has the chemical formula . It is synthesized by reacting copper(II) chloride with ammonium chloride in an aqueous solution. The reaction can be summarized as follows:

This compound is characterized by its ability to form coordination complexes with various ligands, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the coordination of copper ions with biomolecules. Copper plays a vital role in numerous enzymatic processes and is essential for the function of several metalloenzymes. The compound's copper ions can influence biochemical pathways by forming complexes with proteins, nucleic acids, and other biomolecules, thereby altering their structure and function .

Biological Applications

- Copper Metabolism Studies : The compound is utilized in research investigating copper's role in metabolic processes. It aids in understanding how copper ions interact with enzymes and other biological molecules, which is critical for elucidating copper's contribution to health and disease .

- Potential Therapeutic Uses : There is ongoing research into the therapeutic applications of copper-based compounds, including this compound. Its potential use in treating conditions linked to copper deficiency or excess has been explored, particularly in relation to neurodegenerative diseases where copper homeostasis is disrupted .

- Starch Modification : In food chemistry, this compound has been employed to modify starch through a process known as cupration. This technique enhances the functional properties of starches used in food products .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Starch Cupration : A study demonstrated that using microwave-assisted cupration with ammonium tetrachlorocuprate(II) resulted in modified starches with improved thermal stability and functional properties. The degree of esterification was found to be positively influenced by the amount of cuprate used .

- Copper Ion Interaction : Research indicates that copper ions from ammonium tetrachlorocuprate(II) can interact with various biomolecules, potentially leading to oxidative stress under certain conditions. This property has implications for understanding both therapeutic and toxicological aspects of copper compounds .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Copper Metabolism | Investigates interactions between copper ions and metabolic enzymes |

| Therapeutic Potential | Explores treatment options for diseases related to copper imbalance |

| Starch Modification | Enhances functional properties of starches through microwave-assisted reactions |

| Oxidative Stress Potential | Examines the potential for generating reactive oxygen species in biological systems |

常见问题

Basic Research Questions

Q. How can I synthesize ammonium tetrachlorocuprate(II) dihydrate with high purity, and what are the critical parameters to monitor during synthesis?

- Methodology :

- Dissolve CuCl₂·2H₂O (2.00 g) and NH₄Cl (1.07 g) in a 1:2 molar ratio in 10 mL of deionized water at 60°C. Stir until fully dissolved.

- Cool the solution to room temperature and add ethanol (10 mL) to precipitate the product. Filter and wash with cold ethanol to remove excess NH₄Cl .

- Critical parameters :

- pH control : Maintain pH < 4 to avoid hydrolysis of Cu²⁺ to Cu(OH)₂.

- Ionic strength : Excess NH₄⁺ ensures ligand availability for [CuCl₄]²⁻ formation.

- Purity verification : Use inductively coupled plasma optical emission spectrometry (ICP-OES) to confirm ≤20 mg/kg Fe impurities .

Q. What spectroscopic methods are most effective for characterizing the coordination geometry of [CuCl₄]²⁻ in this compound?

- Methodology :

- UV-Vis spectroscopy : Measure absorption bands in aqueous solution (e.g., λmax ~800 nm for d-d transitions of square-planar Cu²⁺) .

- Far-IR spectroscopy : Identify ν(Cu-Cl) stretching vibrations at 250–300 cm⁻¹ to confirm tetrahedral vs. distorted geometry .

- EPR spectroscopy : Analyze g-values (g∥ ≈ 2.4, g⊥ ≈ 2.1) to distinguish between dynamic Jahn-Teller distortions .

Advanced Research Questions

Q. How do discrepancies in crystallographic data for (NH₄)₂[CuCl₄]·2H₂O arise, and how can they be resolved?

- Analysis :

- Disorder in NH₄⁺ ions : Neutron diffraction studies reveal dynamic disorder of NH₄⁺ groups at room temperature, leading to apparent symmetry mismatches in X-ray data .

- Resolution : Use SHELXL or OLEX2 with anisotropic displacement parameters and high-resolution neutron diffraction to model disorder .

- Example : Refinement with R-factor < 0.03 requires excluding high-angle data (>60° 2θ) where thermal motion dominates .

Q. What mechanisms explain the compound’s catalytic activity in microwave-assisted starch cupration reactions?

- Methodology :

- Coordination-driven activation : [CuCl₄]²⁻ acts as a Lewis acid, polarizing glycosidic oxygen bonds in starch.

- Kinetic studies : Monitor reaction rates under microwave irradiation (100–150°C, 10–15 min) using HPLC to quantify glucose release .

- Surface analysis : XPS confirms Cu²⁺ remains in the +2 oxidation state post-reaction, ruling out redox pathways .

Q. How do phase transitions in (NH₄)₂[CuCl₄]·2H₂O at low temperatures affect its magnetic properties?

- Experimental design :

- Low-temperature DSC : Detect anomalies at -3°C (enthalpy change ~5 J/g) linked to NH₄⁺ reorientation .

- SQUID magnetometry : Measure μeff ~1.8 μB at 2 K, consistent with antiferromagnetic coupling between Cu²⁺ centers .

- In situ Raman spectroscopy : Track shifts in NH₄⁺ torsional modes (<100 cm⁻¹) during cooling .

Q. Data Contradiction and Resolution

Q. Why do reported melting points for this compound vary between 225°C and 332°C?

- Root cause :

- Hydration state : Incomplete dehydration during analysis leads to overlapping endotherms in TGA-DSC (e.g., water loss at ~100°C vs. decomposition at ~300°C) .

- Resolution : Pre-dry samples under vacuum (24 h, 80°C) and use high-purity N₂ atmosphere during thermal analysis .

Q. How to reconcile conflicting interpretations of [CuCl₄]²⁻ geometry in solution vs. solid state?

- Methodology :

- Solid-state : Single-crystal XRD confirms distorted octahedral geometry with two axial H₂O ligands (Cu-O = 2.40 Å) .

- Solution : EXAFS data in aqueous HCl show dynamic equilibrium between tetrahedral [CuCl₄]²⁻ and octahedral [CuCl₃(H₂O)₃]⁻ .

- Computational validation : DFT calculations (B3LYP/def2-TZVP) reproduce geometry changes with solvent dielectric constant .

属性

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。